3-chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 328.8. More specific properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Metabolic Studies and Drug Development
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The compound's metabolic pathways, including absorption, distribution, metabolism, and excretion, have been extensively studied in pharmacokinetics. For instance, studies on related compounds like GDC-0449 (vismodegib), a Hedgehog signaling pathway inhibitor, showed extensive metabolism in animals, with significant excretion through feces and urine. These findings are crucial for developing new drugs, as understanding the metabolic fate of compounds can inform dosing regimens and predict potential interactions with other medications (Qin Yue et al., 2011).
Synthetic Chemistry and Material Science
Synthesis of Heterocyclic Compounds
The reactivity of N-substituted benzamides with various reagents has been explored to synthesize heterocyclic compounds, which are essential in drug discovery and material science. For example, the reaction of β-(lithiomethyl)azines with nitriles provides a route to pyrrolo-pyridines and related compounds, demonstrating the versatility of these reactions in creating complex heterocyclic structures (Michael L. Davis et al., 1992).
Advanced Polymeric Materials
Development of Polyamides and Polyimides
The synthesis of aromatic polyamides and polyimides using diamines derived from phthalimidine showcases the application of benzamide derivatives in creating high-performance materials. These materials exhibit excellent thermal stability, solubility in polar solvents, and mechanical properties, making them suitable for various industrial applications, including electronics and coatings (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Anticancer Research
Histone Deacetylase Inhibitors
Compounds related to 3-chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide have been studied for their potential as anticancer drugs. For instance, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a histone deacetylase inhibitor highlights the therapeutic potential of benzamide derivatives in treating cancer by modulating gene expression (Nancy Z. Zhou et al., 2008).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, which could suggest a broad spectrum of interactions .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The pyrrolidine ring, a part of this compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which could potentially impact the compound’s bioavailability .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
It is known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its stereochemical environment.
Properties
IUPAC Name |
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-10-15(7-8-16(12)21-9-3-6-17(21)22)20-18(23)13-4-2-5-14(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKGADIYMIFTEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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